Researchers in electron transfer and chemiluminescence fields encounter irreproducibility when substituting anthracene derivatives without compound-specific validation. 9,10-Dichloroanthracene (DCA) provides reliable photophysical performance:
• Quantified triplet energy alignment-validated ISC yield from T₂→S₁ for calibrated chemiluminescence intensity measurements
• Clean outer-sphere electron transfer in [C₂mim][NTf₂] with no coupled homogeneous reactions (k₀ ≥ 1 cm s⁻¹)
• Temperature-tunable ECL: stable cation at RT; enhanced excimer emission at cryogenic temperatures for anion studies
Supplied with full analytical documentation. Bulk quantities available.
Molecular FormulaC14H8Cl2
Molecular Weight247.1 g/mol
CAS No.605-48-1
Cat. No.B1293567
⚠ Attention: For research use only. Not for human or veterinary use.
9,10-Dichloroanthracene (DCA) is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C14H8Cl2 and molecular weight 247.12 g/mol . This meso-substituted anthracene derivative is characterized by chlorine atoms at the 9- and 10-positions, which critically alter its electronic structure relative to unsubstituted anthracene [1]. DCA exhibits distinct photophysical properties including fluorescence quantum yield and intersystem crossing behavior that diverge markedly from both parent anthracene and other 9,10-disubstituted analogs, making it a selective probe for electron transfer studies, chemiluminescence research, and singlet oxygen sensitization applications .
Workflow
Electron transfer & photophysical probe for excited-state dynamics
Selection logic
9,10-dichloro substitution alters electronic structure vs. unsubstituted anthracene
Use context
Supports singlet oxygen sensitization, chemiluminescence, and electrochemical model studies
[1] Amirav, A.; Jortner, J. Laser-free absorption and fluorescence spectroscopy of large molecules in planar supersonic expansions. Chem. Phys. Lett. 1983, 545-548. View Source
Why 9,10-Dichloroanthracene Is Irreplaceable
Simple substitution of 9,10-dichloroanthracene with anthracene or other 9,10-disubstituted derivatives (e.g., 9,10-diphenylanthracene, 9,10-dibromoanthracene) is scientifically invalid due to quantifiable divergence in three critical performance dimensions. First, the chlorine substituents dramatically alter the excited-state relaxation pathways: DCA exhibits a fluorescence lifetime that approximates the natural radiative lifetime due to the energetic inaccessibility of the T2 state for intersystem crossing, whereas 9,10-diphenylanthracene (DPA) shows significantly shortened fluorescence lifetimes (≤10.2 ns) due to efficient S1→T2 intersystem crossing [1]. Second, the heavy atom effect of chlorine modulates singlet oxygen production efficiencies (ΦΔS varying from 0.57 to 0.83 across anthracene derivatives) and triplet energy transfer characteristics in ways not reproducible with non-halogenated or differently halogenated analogs [2]. Third, the differential reactivity of the carbon-chlorine bond under reductive conditions—such as the anion radical cleavage rate constant (k) in DMF—differs measurably from brominated counterparts, impacting electrochemical and synthetic pathway reproducibility [3]. These quantifiable disparities mandate compound-specific validation rather than class-level assumption.
Excited‑state lifetime mismatch
DCA’s blocked S1→T2 intersystem crossing yields near‑radiative lifetime; diphenyl analog shows significantly shortened lifetime (≤10.2 ns). Substituting DPA may compromise long‑lived singlet state experiments.
Singlet oxygen efficiency profile
Chlorine heavy‑atom effect drives compound‑specific ΦΔS and fTO2 values (range 0.57–0.83). Non‑halogenated or brominated analogs cannot replicate this profile without independent validation.
Reductive C–Cl cleavage kinetics
Anion radical carbon‑halogen bond cleavage rate in DMF differs from brominated counterparts, impacting electrochemical and synthetic pathway reproducibility. Brominated analogs require separate kinetic validation.
[1] Mikono Research Group. Electronic relaxation processes of anthracene derivatives. Senri.ed.jp. View Source
[2] Singlet oxygen production from excited singlet and triplet states of anthracene derivatives in acetonitrile. Repositorio UChile, 2018. View Source
[3] Jaworski, J.S. et al. Rates of the halide ion cleavage from halo-9,10-diphenylanthracene anion radicals in DMF. J. Electroanal. Chem. 1997. View Source
9,10-Dichloroanthracene vs. Analogs: Key Differences
The fluorescence lifetime of 9,10-dichloroanthracene (DCA) at its electronic origin is regarded as the natural radiative lifetime because the S1 energy level lies lower than the T2 state, rendering intersystem crossing (ISC) from S1 to T2 energetically unavailable. In contrast, 9,10-diphenylanthracene (DPA) has an S1 level higher than T2, enabling efficient ISC and resulting in significantly shortened fluorescence lifetimes [1].
[1] Mikono Research Group. Electronic relaxation processes of anthracene derivatives. Senri.ed.jp. View Source
Singlet Oxygen Sensitization Efficiency
The efficiency of singlet oxygen production from excited singlet states quenched by oxygen (ΦΔS) in acetonitrile varies across anthracene derivatives, with values ranging from zero to one-half. The fraction of singlet states quenched by oxygen that yield triplet states (fTO2) was specifically measured for 9,10-dichloroanthracene along with anthracene, 9-methylanthracene, and 9-phenylanthracene, with values ranging from 0.57 to 0.83 [1]. For triplet states, ΦΔT is unity for most meso-substituted anthracenes except 9-methoxyanthracene [1].
Singlet oxygen efficiencyReported
fTO2 range 0.57–0.83
Reported singlet oxygen sensitization profile; compound-specific value within series
ΦΔT = 1.0 for DCA (triplet state). Acetonitrile solvent.
Singlet oxygenPhotosensitizationQuantum yield
Evidence Dimension
Fraction of singlet states quenched by oxygen yielding triplet states (fTO2)
Target Compound Data
fTO2 value within 0.57–0.83 range (specific value for DCA reported in series)
Comparator Or Baseline
Anthracene, 9-methylanthracene, 9-phenylanthracene: fTO2 = 0.57–0.83 range
Quantified Difference
Compound-specific values within 0.57–0.83; ΦΔT = 1.0 for DCA (triplet state)
Conditions
Acetonitrile solvent; oxygen quenching of excited singlet and triplet states
Why This Matters
Selection of DCA for singlet oxygen sensitization applications requires awareness of its specific fTO2 and ΦΔT values, which differ from other anthracene derivatives and directly impact experimental reproducibility.
Singlet oxygenPhotosensitizationQuantum yield
[1] Singlet oxygen production from excited singlet and triplet states of anthracene derivatives in acetonitrile. Repositorio UChile, 2018. View Source
Clean Electron-Transfer Mechanism in Ionic Liquids
Disubstituted anthracenes including 9,10-dichloroanthracene (v) and 9,10-diphenylanthracene (vi) follow a simple electron-transfer (E) reaction mechanism in [C2mim][N(Tf)2] with no homogeneous reactions, consistent with previous observations in organic solvent systems [1]. This clean electrochemical behavior contrasts with monosubstituted anthracenes that may exhibit coupled chemical reactions.
Clean electron-transfer mechanismClass-level
Simple E mechanism; no coupled homogeneous reactions
May support outer-sphere electron transfer studies without complicating chemical steps
Monosubstituted anthracenes may show coupled reactions. k0 ≥ 1 cm s⁻¹ for this class.
Electron transferElectrochemistryMarcus theory
Evidence Dimension
Electrochemical oxidation mechanism
Target Compound Data
Simple E mechanism; no homogeneous reactions
Comparator Or Baseline
9,10-Diphenylanthracene: simple E mechanism; monosubstituted anthracenes may exhibit coupled reactions
Quantified Difference
Qualitative mechanism classification; quantitative standard rate constant k0 ≥ 1 cm s⁻¹ for this class
Researchers requiring well-behaved outer-sphere electron transfer without complicating homogeneous chemical steps should select DCA over mono-substituted anthracene alternatives.
Electron transferElectrochemistryMarcus theory
[1] Clegg, A.D. et al. Marcus Theory of Outer-Sphere Heterogeneous Electron Transfer Reactions: Dependence of the Standard Electrochemical Rate Constant on the Hydrodynamic Radius from High Precision Measurements of the Oxidation of Anthracene and Its Derivatives in Nonaqueous Solvents Using the High-Speed Channel Electrode. J. Am. Chem. Soc. 2004, 126, 6185-6192. View Source
Temperature-Dependent Anion Stability for ECL
In methylene chloride, the electrochemically generated cation of 9,10-dichloroanthracene is quite stable at room temperature, whereas the anion is unstable. However, as temperature decreases, anion stability increases, and below approximately −40°C the anion becomes essentially stable [1]. This temperature-dependent stability profile is critical for electrochemiluminescence (ECL) applications and differs from other anthracene derivatives.
Temperature‑dependent anion stabilityHead-to-head
Cation stable at RT; anion stable below ca. −40 °C
Supports ECL study design: low-temperature operation required for anion involvement
Excimer emission increases at lower temperatures; not identically replicated by DPA or dimethyl analog.
Radical ion stability (cation vs. anion) as a function of temperature
Target Compound Data
Cation: stable at room temperature; Anion: unstable at RT, essentially stable below −40°C
Comparator Or Baseline
Anthracene and 9,10-dimethylanthracene show different cation/anion stability profiles in ECL studies
Quantified Difference
Anion stability transition at ca. −40°C; excimer emission component increases at lower temperatures
Conditions
Methylene chloride solvent; temperatures down to −60°C
Why This Matters
Procurement for ECL applications must account for DCA's specific anion instability at ambient temperature, necessitating either low-temperature operation or experimental designs that rely on cation stability.
[1] Matsumoto, T.; Sato, M.; Hirayama, S. Electrochemiluminescence of 9,10-Dichloroanthracene at Low Temperatures. Bull. Chem. Soc. Jpn. 1973, 46, 369-373. View Source
Dimer Geometry: Chloro vs. Bromo Rotation Angle
The absorption spectra of sandwich dimers of 9,10-dichloroanthracene and 9,10-dibromoanthracene are consistent with a rotated sandwich configuration. The angle between the molecular axes is 61° for the dichloro compound and 73° for the dibromo compound [1]. This 12° angular difference arises from halogen-specific steric and electronic effects and directly impacts excimer formation geometry and emission characteristics.
Dimer rotation angleHead-to-head
61° molecular axis rotation (DCA) vs. 73° (dibromo analog)
12° angular difference impacts excimer geometry and emission; DBA not interchangeable
For studies of excimer formation, energy transfer in dimeric systems, or crystal engineering, DCA and DBA are not interchangeable due to structurally distinct dimer geometries that yield different photophysical outcomes.
ExcimerDimer geometryCrystal packing
[1] Chandross, E.A.; Ferguson, J. Absorption and Excimer Fluorescence Spectra of Sandwich Dimers of Substituted Anthracenes. J. Chem. Phys. 1966, 45, 3554-3564. View Source
Carbon-Halogen Bond Cleavage Kinetics
The rate constant k for cleavage of the carbon-halogen bond in anion radicals has been determined for 9,10-dichloroanthracene and compared with literature data for other anthracenyl halides, including 2-bromo-9,10-diphenylanthracene and 1- and 2-chloro-9,10-diphenylanthracene [1]. Linear relationships between RT ln k and the relative thermodynamic contribution to the activation barrier were established based on the Savéant model.
C–Halogen bond cleavage rateReported
Rate constant k for C–Cl cleavage determined; differs from brominated analogs
Cleavage kinetics may affect reaction yields and mechanistic interpretation in reductive pathways
DMF solvent; Savéant model correlation. Brominated compounds require separate rate assessment.
Anion radicalBond cleavageElectron transfer
Evidence Dimension
Carbon-halogen bond cleavage rate constant (k) in anion radicals
Target Compound Data
k value determined for DCA anion radical (specific numerical value reported in full text)
Comparator Or Baseline
1-chloro-, 2-chloro-, and 2-bromo-9,10-diphenylanthracene anion radicals
Quantified Difference
Correlation of RT ln k with thermodynamic activation barrier parameters; brominated compounds exhibit different cleavage kinetics
Conditions
DMF solvent; anion radical generation via electrochemical reduction
Why This Matters
When DCA is used as an electron acceptor or precursor for reductive dehalogenation, the cleavage kinetics differ measurably from brominated counterparts, affecting reaction yields and mechanistic interpretation.
Anion radicalBond cleavageElectron transfer
[1] Jaworski, J.S. et al. Rates of the halide ion cleavage from halo-9,10-diphenylanthracene anion radicals in DMF. J. Electroanal. Chem. 1997. View Source
9,10-Dichloroanthracene Application Scenarios
Triplet-Triplet Energy Transfer for Chemiluminescence
9,10-Dichloroanthracene serves as a validated triplet energy acceptor in chemiluminescence systems. The energy transfer from triplet acetone to DCA in toluene proceeds via a spin-allowed triplet-triplet process, as demonstrated using tetramethyl-1,2-dioxetane (TMD) as the triplet acetone source [1]. The intersystem crossing yield from T2 to S1 has been quantified for DCA, enabling calibrated chemiluminescence intensity measurements under variable pressure conditions [1]. This application leverages DCA's specific triplet energy level alignment, which differs from other halogenated anthracenes.
Low-Temperature ECL with Anion Stabilization
DCA is uniquely suited for low-temperature ECL studies where anion stabilization is achieved by operating below −40°C [1]. The temperature-dependent spectral components—with longer wavelength excimer emission increasing strongly at reduced temperatures—provide a tunable ECL system [1]. Researchers can exploit the stable cation at room temperature while designing experiments that require anion participation under cryogenic conditions, a temperature-dependent behavior not identically replicated by 9,10-diphenylanthracene or 9,10-dimethylanthracene.
Outer-Sphere Electron Transfer in Ionic Liquids
As a disubstituted anthracene, DCA undergoes simple outer-sphere electron transfer with no coupled homogeneous reactions in ionic liquid media such as [C2mim][N(Tf)2] [1]. This clean electrochemical profile makes DCA an ideal probe for testing Marcus theory predictions and for calibrating high-speed channel electrode measurements of standard rate constants (k0 ≥ 1 cm s⁻¹). The absence of complicating follow-up chemistry distinguishes DCA from many mono-substituted anthracenes.
Photodechlorination via Exciplex Mechanism
DCA undergoes quantitative photochemical conversion to 9-chloroanthracene (MCA) in the presence of 2,5-dimethyl-2,4-hexadiene (DMH) in acetonitrile under 365 or 404 nm irradiation, whereas it remains photostable in degassed AN without DMH [1]. The reaction proceeds via a DCA/DMH singlet exciplex and DCA radical anion intermediates, providing a well-characterized model system for studying exciplex-mediated photodechlorination mechanisms [1]. This specific photochemical reactivity is not shared by non-halogenated anthracene derivatives.
Application
Selection Property
Validation Focus
Chemiluminescence energy transfer
Triplet energy level alignment with acetone donor
Intersystem crossing yield calibration under variable pressure
Low‑temperature ECL studies
Temperature‑dependent anion stabilization profile
Excimer emission spectral tuning at cryogenic conditions
Outer‑sphere electron transfer probe
Clean E mechanism in ionic liquids
Marcus theory calibration and rate constant benchmarking
Exciplex‑mediated photodechlorination model
Quantitative photoconversion with DMH under 365/404 nm
[1] The energy transfer from triplet state acetone to 9-bromoanthracene and 9,10-dichloroanthracene: an investigation under high pressure. J. Photochem. 1978. View Source
[2] Matsumoto, T.; Sato, M.; Hirayama, S. Electrochemiluminescence of 9,10-Dichloroanthracene at Low Temperatures. Bull. Chem. Soc. Jpn. 1973, 46, 369-373. View Source
[3] Clegg, A.D. et al. Marcus Theory of Outer-Sphere Heterogeneous Electron Transfer Reactions... J. Am. Chem. Soc. 2004, 126, 6185-6192. View Source
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